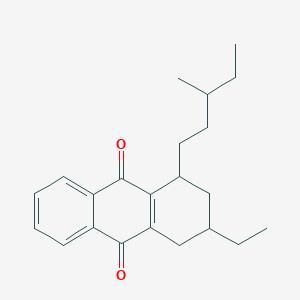
3-Ethyl-1-(3-methylpentyl)-1,2,3,4-tetrahydroanthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-1-(3-methylpentyl)-1,2,3,4-tetrahydroanthracene-9,10-dione is a complex organic compound characterized by its unique structure, which includes a tetrahydroanthracene core with various substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-(3-methylpentyl)-1,2,3,4-tetrahydroanthracene-9,10-dione typically involves multiple steps, starting from simpler organic molecules. The process may include:
Formation of the Tetrahydroanthracene Core: This can be achieved through cyclization reactions involving aromatic precursors.
Introduction of Substituents: The ethyl and methylpentyl groups are introduced through alkylation reactions, often using reagents like alkyl halides in the presence of strong bases.
Oxidation and Reduction Steps: These steps are crucial for achieving the desired oxidation state of the anthracene core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethyl-1-(3-methylpentyl)-1,2,3,4-tetrahydroanthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to more reduced forms, potentially altering its chemical properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various alkyl or acyl groups.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-1-(3-methylpentyl)-1,2,3,4-tetrahydroanthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 3-Ethyl-1-(3-methylpentyl)-1,2,3,4-tetrahydroanthracene-9,10-dione exerts its effects involves interactions with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, altering cellular signaling pathways.
DNA Intercalation: Potential to intercalate into DNA, affecting gene expression and replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anthracene Derivatives: Compounds like 9,10-anthraquinone share a similar core structure.
Tetrahydroanthracene Compounds: Other tetrahydroanthracene derivatives with different substituents.
Uniqueness
3-Ethyl-1-(3-methylpentyl)-1,2,3,4-tetrahydroanthracene-9,10-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of an ethyl group and a methylpentyl group on the tetrahydroanthracene core sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
52769-06-9 |
|---|---|
Molekularformel |
C22H28O2 |
Molekulargewicht |
324.5 g/mol |
IUPAC-Name |
3-ethyl-1-(3-methylpentyl)-1,2,3,4-tetrahydroanthracene-9,10-dione |
InChI |
InChI=1S/C22H28O2/c1-4-14(3)10-11-16-12-15(5-2)13-19-20(16)22(24)18-9-7-6-8-17(18)21(19)23/h6-9,14-16H,4-5,10-13H2,1-3H3 |
InChI-Schlüssel |
UQDDSCPSBUBRDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CC(C2=C(C1)C(=O)C3=CC=CC=C3C2=O)CCC(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















